molecular formula C11H7NS2 B11988779 2,3-Di(2-thienyl)acrylonitrile

2,3-Di(2-thienyl)acrylonitrile

Cat. No.: B11988779
M. Wt: 217.3 g/mol
InChI Key: OXJZQVOOGYHIQG-VQHVLOKHSA-N
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Description

2,3-Di(2-thienyl)acrylonitrile is an organic compound with the molecular formula C11H7NS2 It is characterized by the presence of two thiophene rings attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(2-thienyl)acrylonitrile typically involves the reaction of thiophene derivatives with acrylonitrile under specific conditions. One common method includes the use of a base-catalyzed reaction where thiophene is reacted with acrylonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(2-thienyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the acrylonitrile group can produce primary amines .

Scientific Research Applications

2,3-Di(2-thienyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di(2-thienyl)acrylonitrile involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit kinase activity, particularly VEGFR-2 tyrosine kinase, which plays a role in cancer cell proliferation. The compound’s structure allows it to bind to the active site of the kinase, thereby inhibiting its activity and leading to reduced cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Di(2-thienyl)acrylonitrile is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its ability to undergo various modifications makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H7NS2

Molecular Weight

217.3 g/mol

IUPAC Name

(E)-2,3-dithiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C11H7NS2/c12-8-9(11-4-2-6-14-11)7-10-3-1-5-13-10/h1-7H/b9-7+

InChI Key

OXJZQVOOGYHIQG-VQHVLOKHSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C2=CC=CS2

Origin of Product

United States

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